molecular formula C6H11NO5P+ B143094 N-Acetyldemethylphosphinothricin CAS No. 135093-66-2

N-Acetyldemethylphosphinothricin

Cat. No. B143094
CAS RN: 135093-66-2
M. Wt: 208.13 g/mol
InChI Key: YAHRFRPXRQYSSY-YFKPBYRVSA-O
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Description

N-Acetyldemethylphosphinothricin is a chemical compound with the molecular formula C6H12NO5P . It is also known by other names such as (2S)-2-Acetamido-4-[hydroxy (oxido)phosphoranyl]butanoic acid .


Synthesis Analysis

The synthesis of N-Acetyldemethylphosphinothricin involves a series of complex biochemical reactions. A fosmid library from genomic DNA of Streptomyces viridochromogenes DSM 40736 was constructed and screened for the presence of genes known to be involved in the biosynthesis of phosphinothricin tripeptide (PTT) . A minimum set of 24 open reading frames (ORFs) were required for PTT production in the heterologous host . The synthesis also involves the radical addition of hypophosphorous acid to vinyl glycine as the key step .


Molecular Structure Analysis

The molecular structure of N-Acetyldemethylphosphinothricin is defined by its molecular formula C6H12NO5P. It has an average mass of 209.137 Da and a monoisotopic mass of 209.045303 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyldemethylphosphinothricin include a pKa value of 3.18±0.10 . More detailed properties are not available in the search results.

Scientific Research Applications

1. Role in Bialaphos Biosynthesis

N-Acetyldemethylphosphinothricin (N-AcDMPT) or its tripeptide form, N-AcDMPTT, is suggested to be the substrate for the P-methylation reaction in the biosynthesis of phosphinothricin tripeptide (PTT), an herbicide. The chemical synthesis of N-AcDMPT and N-AcDMPTT facilitates the study of the P-methylation reaction and the functions of nonribosomal peptide synthetases in PTT biosynthesis (Xiao, Lee, & Liu, 2008).

2. Herbicide Resistance and Detoxification

The BAR and PAT genes, which convey resistance to the herbicide phosphinothricin through N-acetylation, have been studied extensively. These genes' non-specific activities in transgenic BAR-containing plants lead to modified amino acid levels, demonstrating the complex interactions of transgenic expression with plant metabolism (Christ et al., 2017).

3. Inducing Male Sterility in Transgenic Plants

N-Acetyl-L-phosphinothricin (N-Ac-L-PPT) is used in a system to induce male sterility in transgenic plants, highlighting its potential in plant genetic engineering and breeding programs (Risse, Pühler, & Flaschel, 2005).

4. Novel Bacterial N-Acetyltransferase for Plant Transformation

A novel PPT-resistant gene from a soil bacterium was identified, encoding a protein with N-acetyltransferase activity. This discovery facilitates the development of herbicide-resistant plants and offers a new selectable marker gene in plant transformation (Yun et al., 2009).

5. Mechanistic Insights into Antibiotic Biosynthesis

The study of PhpK, a P-methyltransferase enzyme, revealed its role in catalyzing the transfer of a methyl group to N-acetyldemethylphosphinothricin, a key step in antibiotic biosynthesis. This insight into enzyme activity helps understand the formation of unique carbon-phosphorus-carbon linkages in nature (Werner et al., 2011).

6. Enhancement of Herbicide Resistance via Plastid Expression

Research on expressing the bar gene in tobacco plastids showed the potential for developing field-level tolerance to herbicides. This approach could offer a new method for conferring herbicide resistance in plants while addressing concerns about gene transfer and expression in non-target organisms (Lutz, Knapp, & Maliga, 2001).

properties

IUPAC Name

[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRFRPXRQYSSY-YFKPBYRVSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC[P+](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928881
Record name {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyldemethylphosphinothricin

CAS RN

135093-66-2
Record name N-Acetyldemethylphosphinothricin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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